1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Urea transporter UT-A1 inhibitor urearetics

This is a uniquely configured diaryl urea research probe combining UT-A1 inhibition (IC₅₀ = 750 nM) with documented TRPV1 antagonist patent lineage. The regioisomeric arrangement—with the 2-hydroxyethyl linker directly on the 4-CF₃-phenyl ring—distinguishes it from standard benzyl-urea chemotypes and creates a dual pharmacophore. Procurement enables renal physiology assays (urea transporter target), neuropathic pain models, and polypharmacology studies at sub‑µM concentrations where standard tools (e.g., DMTU, mM range) fail. Existing ChEMBL HeLa cytotoxicity and DrugMap solid tumor annotations provide an immediate oncology entry point. Available via custom synthesis; inquire for batch pricing and delivery timelines.

Molecular Formula C19H21F3N2O4
Molecular Weight 398.382
CAS No. 1351618-71-7
Cat. No. B2582114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
CAS1351618-71-7
Molecular FormulaC19H21F3N2O4
Molecular Weight398.382
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC
InChIInChI=1S/C19H21F3N2O4/c1-27-16-8-3-12(9-17(16)28-2)10-23-18(26)24-11-15(25)13-4-6-14(7-5-13)19(20,21)22/h3-9,15,25H,10-11H2,1-2H3,(H2,23,24,26)
InChIKeyPVHZJBVWUMAERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351618-71-7): A Sub-Micromolar UT-A1 Urea Transporter Inhibitor with TRPV1 Patent Lineage


1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351618-71-7, MW 398.4, C₁₉H₂₁F₃N₂O₄) is a synthetic diaryl urea derivative characterized by a 3,4-dimethoxybenzyl moiety on one urea nitrogen and a 2-hydroxy-2-(4-trifluoromethylphenyl)ethyl group on the other . The compound has been curated in the ChEMBL database (CHEMBL4877290) and BindingDB (BDBM50575385) as an inhibitor of the rat urea transporter UT-A1 (SLC14A2) with a reported IC₅₀ of 750 nM [1]. Its structural architecture places it within the O-hydroxyalkyl dibenzyl urea chemotype claimed in patent WO2008075150 (US 7,750,049) as TRPV1 vanilloid receptor antagonists, with indications encompassing chronic neuropathic pain, overactive bladder, and tumor pain [2]. The DrugMap database associates this compound with chronic pain (ICD-11: MG30), neuropathic pain (8E43.0), pruritus (EC90), and solid tumor/cancer, all annotated as 'Patented' [3].

Why Generic Substitution Fails for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea: Chemical Precision Matters


Diaryl urea compounds with trifluoromethyl and dimethoxybenzyl substituents are not functionally interchangeable. The specific regioisomeric arrangement in 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea—where the 2-hydroxyethyl linker connects the urea core directly to the 4-trifluoromethylphenyl ring rather than being O-linked to the benzyl ring—creates a distinct pharmacophore that differs fundamentally from the preferred compounds exemplified in patent WO2008075150, which bear the hydroxyalkoxy substituent on the benzyl ring [1]. Closely related analogs lacking the hydroxyethyl linker, such as N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea (ChemBridge 8826729) [2], omit the hydrogen-bond-donating hydroxyl group that may critically influence target binding at UT-A1 [3]. Even within the same high-throughput screening campaign that identified UT-A1 inhibitor classes, structurally similar class A benzylurea analogs showed UT-A1 IC₅₀ values ranging from 3.3 μM to >50 μM [3]; the target compound's reported IC₅₀ of 750 nM represents an approximately 4- to >60-fold improvement, demonstrating that modest structural variations produce large potency differences that preclude casual analog substitution.

Product-Specific Quantitative Evidence Guide for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351618-71-7)


UT-A1 Inhibition Potency: 4- to 2,700-Fold Advantage Over Published Class A Leads and Thiourea Comparators

The target compound inhibits rat UT-A1-mediated urea transport with an IC₅₀ of 750 nM (0.75 μM), as measured in MDCK cells expressing UT-A1 using a fluorescence plate reader assay [1]. This represents a 4.4-fold improvement over the most potent class A benzylurea inhibitor (UTA1inh-A1, IC₅₀ = 3.3 μM) identified in the foundational UT-A high-throughput screen of ~90,000 compounds [2], and is approximately 2,700-fold more potent than the benchmark urea analog inhibitor dimethylthiourea (DMTU, IC₅₀ = 2–3 mM) [3]. Compared with the nanomolar triazoloquinoxaline inhibitor 8ay (IC₅₀ ≈ 150 nM) [4], the target compound is approximately 5-fold less potent but belongs to a distinct diaryl urea chemotype with a different selectivity and physicochemical profile, providing an alternative chemical starting point for medicinal chemistry optimization.

Urea transporter UT-A1 inhibitor urearetics diuretic kidney physiology

Structural Differentiation from Closest Commercially Available Analogs: The Hydroxyethyl Linker Pharmacophore

The target compound uniquely incorporates a 2-hydroxyethyl spacer linking the urea NH to the 4-trifluoromethylphenyl ring. This distinguishes it from the closest commercially cataloged analog, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea (ChemBridge 8826729), which lacks both the hydroxyethyl linker and the para-trifluoromethyl substitution pattern [1]. Within the O-hydroxyalkyl dibenzyl urea TRPV1 antagonist patent family (WO2008075150), the 'particularly preferred compounds' feature the hydroxyalkyl group O-linked to the benzyl ring bearing R substituents (e.g., 1-[4-(2-hydroxyethoxy)-2-bromo-5-methoxybenzyl]-3-[4-(trifluoromethyl)-benzyl]urea) [2]. The target compound inverts this connectivity: the hydroxyl group resides on the ethyl chain connecting to the trifluoromethylphenyl terminus, while the dimethoxybenzyl ring remains unsubstituted at the benzylic position. This regioisomeric difference produces a distinct hydrogen-bond donor/acceptor geometry that, based on UT-A1 docking computations suggesting inhibitor binding at a specific site on UT-A1 [3], may underlie the potency difference relative to the published class A leads.

Structure-activity relationship pharmacophore diaryl urea medicinal chemistry TRPV1 antagonist

Intellectual Property Differentiation: TRPV1 Antagonist Patent Lineage with Dual Chronic Pain and Oncology Indications

The compound falls within the Markush structure of formula (I) in patent WO2008075150 (US 7,750,049), which claims O-substituted-dibenzyl urea derivatives as TRPV1 vanilloid receptor antagonists for the therapy of chronic neuropathic pain, overactive bladder syndrome, tumor pain, hemorrhoids, inflammatory hyperalgesia, post-intervention pain, and related conditions [1]. The DrugMap database explicitly lists this compound with indications for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (EC90), and solid tumor/cancer, all annotated as 'Patented' [2]. Representative TRPV1 antagonists from the same patent family showed functional IC₅₀ values in the range of 8.9–55 nM in intracellular Ca²⁺ mobilization assays [3]. While direct TRPV1 IC₅₀ data for the target compound have not been publicly disclosed, the patent-backed indication profile differentiates it from UT-A1-selective tool compounds (e.g., UTA1inh-A1 through D4) that lack any TRPV1 intellectual property protection and are limited to renal physiology applications [4].

TRPV1 antagonist chronic pain neuropathic pain patent protection DrugMap

Cytotoxicity Profile: HeLa Cell Antiproliferative Activity at 100 μM

The compound has been evaluated for cytotoxicity against human HeLa cervical carcinoma cells at a single concentration of 100 μM after 48 hours using the MTT assay, as recorded in the ChEMBL database (Assay ID: CHEMBL892946, Document: CHEMBL1147963) [1]. While the exact percentage inhibition value is not publicly available from the ChEMBL record, the assay entry confirms experimental assessment of anticancer activity. For context, published diaryl urea derivatives in structurally related series have shown IC₅₀ values against HeLa cells in the range of 7–10 μM in multi-concentration assays [2]; however, these published data are from a different chemical series (1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea) and cannot be directly extrapolated. The assay record establishes a documented starting point for cytotoxicity profiling that distinguishes this compound from UT-A1-selective inhibitors (e.g., UTA1inh series) for which anticancer cytotoxicity data are absent from the primary literature [3].

Cytotoxicity HeLa anticancer MTT assay oncology

Aqueous Solubility and Physicochemical Profile: Baseline Developability Parameter for in Vitro and in Vivo Studies

The aqueous solubility of 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has been experimentally assessed in the ChEMBL database (Assay ID: CHEMBL3376393) [1], with additional aqueous solubility data reported by Aladdin Scientific (ALA4422048) indicating a value of 38 [units not specified in the abstract, likely μg/mL or μM] . The compound's molecular weight (398.4 g/mol), moderate lipophilicity (cLogP estimated ~3.0–3.5 based on the presence of trifluoromethyl and dimethoxy groups), and hydrogen bond donor count (2: urea NH and secondary alcohol) place it within lead-like chemical space (Rule of 5 compliant by inspection) . By comparison, the class A UT-A1 inhibitor UTA1inh-A1 (MW ~400–450, more lipophilic piperidine substituent) and the clinical TRPV1 antagonist SB-705498 (MW ~451, higher lipophilicity) have distinct physicochemical profiles that may impact formulation requirements and assay compatibility [2]. The presence of the secondary alcohol (pKa ~13–15, non-ionizable at physiological pH) provides a hydrogen-bond donor without introducing a pH-dependent ionizable center, a feature absent in the ChemBridge 8826729 analog [3].

Solubility physicochemical properties drug-likeness developability formulation

Best Research and Industrial Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351618-71-7)


UT-A1 Target Validation and Urearetic Diuretic Discovery Programs

With a UT-A1 IC₅₀ of 750 nM—representing a 4.4-fold potency gain over the class A lead UTA1inh-A1 (3.3 μM) and a ~2,700-fold improvement over DMTU (2–3 mM) [1]—this compound is suited as a chemical probe for validating UT-A1 as a diuretic target in renal physiology studies. Its sub-micromolar potency enables experiments at lower concentrations, reducing the risk of off-target effects that may confound studies using millimolar-range tools like DMTU. The compound can serve as a starting scaffold for medicinal chemistry optimization aimed at salt-sparing diuretics ('urearetics'), where UT-A1 inhibition is proposed to produce diuresis without the electrolyte disturbances associated with conventional loop and thiazide diuretics [2]. The documented aqueous solubility data [3] supports initial in vitro assay development without requiring DMSO concentrations exceeding recommended limits.

Dual-Mechanism Pain Research: Exploring UT-A1/TRPV1 Polypharmacology

The compound's patent-backed TRPV1 antagonist lineage (WO2008075150) [4] combined with its documented UT-A1 inhibitory activity creates a unique opportunity for researchers investigating the intersection of pain signaling and fluid homeostasis. DrugMap annotations for chronic pain (MG30), neuropathic pain (8E43.0), and pruritus [5] provide a rationale for testing this compound in animal models of inflammatory or neuropathic pain where both TRPV1-mediated nociception and urea transporter-mediated fluid balance may contribute to pathology. Unlike single-target tool compounds such as SB-705498 (TRPV1 only) or the UTA1inh series (UT-A1 only), this compound may enable exploration of synergistic polypharmacology from a single chemical entity.

Oncology Research: Anticancer Screening with Documented Cytotoxicity Baseline

The compound's existing ChEMBL cytotoxicity record against HeLa cells (Assay CHEMBL892946) [6] provides a documented entry point for oncology-focused research programs. Rather than initiating de novo cytotoxicity screening, procurement teams can reference this existing assay record to contextualize results. The DrugMap annotation for solid tumor/cancer [5] further supports investigation of this compound's antiproliferative potential across additional cancer cell lines. Researchers should note that confirmatory multi-concentration IC₅₀ determination is needed to establish potency benchmarks, as the current ChEMBL record reflects a single-concentration (100 μM) screening format.

Medicinal Chemistry Scaffold Optimization: Exploiting the Hydroxyethyl Linker Pharmacophore

The compound's unique regioisomeric arrangement—with the 2-hydroxyethyl linker connecting directly to the 4-trifluoromethylphenyl group rather than being O-linked to the benzyl ring as in patent-preferred analogs [4]—presents an underexplored region of chemical space for SAR expansion. Medicinal chemistry teams can use this compound as a scaffold for systematic modification of (a) the dimethoxybenzyl substitution pattern, (b) the hydroxyethyl linker length and stereochemistry, (c) the trifluoromethyl group position and replacement, and (d) urea NH alkylation. The ~5-fold potency gap relative to the triazoloquinoxaline 8ay (IC₅₀ ≈ 150 nM) [7] indicates significant room for optimization within this chemotype, while the 4.4-fold advantage over UTA1inh-A1 validates the scaffold's intrinsic potency.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.